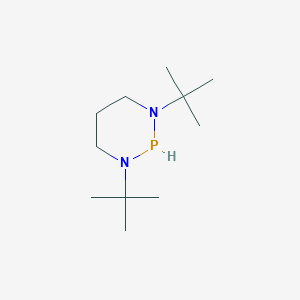![molecular formula C32H18O10 B14638711 6,7-Dihydroxy-9-[4-(2,3,6,7-tetrahydroxy-9H-xanthen-9-ylidene)cyclohexa-2,5-dien-1-ylidene]-3H-xanthene-2,3(9H)-dione CAS No. 54696-40-1](/img/structure/B14638711.png)
6,7-Dihydroxy-9-[4-(2,3,6,7-tetrahydroxy-9H-xanthen-9-ylidene)cyclohexa-2,5-dien-1-ylidene]-3H-xanthene-2,3(9H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Dihydroxy-9-[4-(2,3,6,7-tetrahydroxy-9H-xanthen-9-ylidene)cyclohexa-2,5-dien-1-ylidene]-3H-xanthene-2,3(9H)-dione is a complex organic compound belonging to the xanthone family. Xanthones are secondary metabolites found in various plants, fungi, lichens, and bacteria. They are known for their diverse bioactivities, including antioxidant, antibacterial, antimalarial, antituberculosis, and cytotoxic properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydroxy-9-[4-(2,3,6,7-tetrahydroxy-9H-xanthen-9-ylidene)cyclohexa-2,5-dien-1-ylidene]-3H-xanthene-2,3(9H)-dione involves multiple steps. One common method includes the condensation of 2,2’,4,4’-tetrahydroxybenzophenone with appropriate reagents under controlled conditions. The reaction typically requires high temperatures and the presence of catalysts to facilitate the formation of the xanthene core .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization and chromatography to isolate the desired product .
化学反応の分析
Types of Reactions
6,7-Dihydroxy-9-[4-(2,3,6,7-tetrahydroxy-9H-xanthen-9-ylidene)cyclohexa-2,5-dien-1-ylidene]-3H-xanthene-2,3(9H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into its hydroquinone form.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the xanthene core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reactions typically occur under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various substituted xanthones and hydroquinones, which can have different bioactivities and properties .
科学的研究の応用
6,7-Dihydroxy-9-[4-(2,3,6,7-tetrahydroxy-9H-xanthen-9-ylidene)cyclohexa-2,5-dien-1-ylidene]-3H-xanthene-2,3(9H)-dione has numerous applications in scientific research:
Chemistry: Used as a precursor for synthesizing other xanthone derivatives.
Biology: Studied for its antioxidant and cytotoxic properties.
Medicine: Investigated for potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties
作用機序
The compound exerts its effects through various molecular targets and pathways. Its antioxidant activity is primarily due to its ability to scavenge free radicals and inhibit oxidative stress. The cytotoxic effects are mediated through the induction of apoptosis in cancer cells by interacting with cellular proteins and DNA .
類似化合物との比較
Similar Compounds
1,7-Dihydroxy-2,3,4-trimethoxy-9H-xanthen-9-one: Another xanthone derivative with similar antioxidant properties.
2,7-Dihydroxy-9-fluorenone: A structurally related compound used in medicinal chemistry.
Uniqueness
6,7-Dihydroxy-9-[4-(2,3,6,7-tetrahydroxy-9H-xanthen-9-ylidene)cyclohexa-2,5-dien-1-ylidene]-3H-xanthene-2,3(9H)-dione is unique due to its multiple hydroxyl groups, which enhance its solubility and bioactivity. Its complex structure allows for diverse chemical modifications, making it a valuable compound in various research fields .
特性
CAS番号 |
54696-40-1 |
|---|---|
分子式 |
C32H18O10 |
分子量 |
562.5 g/mol |
IUPAC名 |
6,7-dihydroxy-9-[4-(2,3,6,7-tetrahydroxyxanthen-9-ylidene)cyclohexa-2,5-dien-1-ylidene]xanthene-2,3-dione |
InChI |
InChI=1S/C32H18O10/c33-19-5-15-27(9-23(19)37)41-28-10-24(38)20(34)6-16(28)31(15)13-1-2-14(4-3-13)32-17-7-21(35)25(39)11-29(17)42-30-12-26(40)22(36)8-18(30)32/h1-12,33-35,37-39H |
InChIキー |
JRMPEZKDRRHBSF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C3=CC(=C(C=C3OC4=CC(=O)C(=O)C=C42)O)O)C=CC1=C5C6=CC(=C(C=C6OC7=CC(=C(C=C75)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


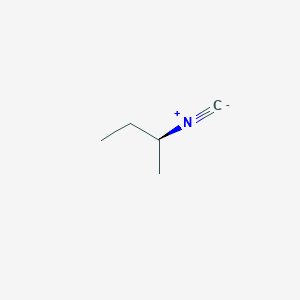
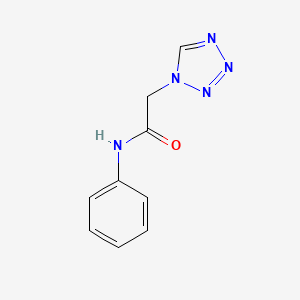
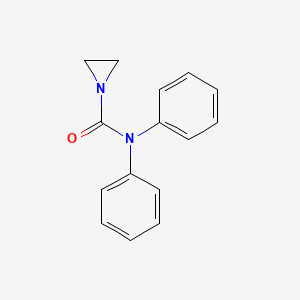
![1-[4-(3-Hydroxyphenyl)-1-propylpiperidin-4-yl]propan-1-one](/img/structure/B14638648.png)
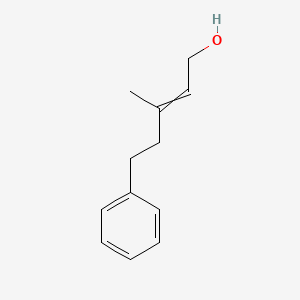
![5-([1,1'-Biphenyl]-4-yl)-4,5-dihydro-1,2-oxazol-5-ol](/img/structure/B14638663.png)
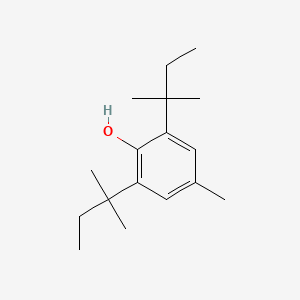
![3-Butyl-1H-pyrido[2,3-D]pyrimidine-2,4-dione](/img/structure/B14638671.png)
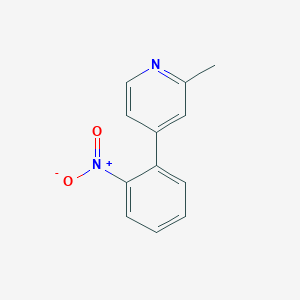
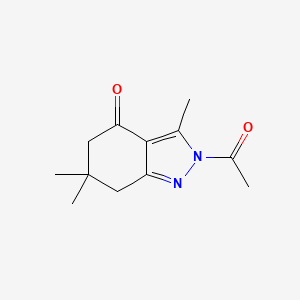
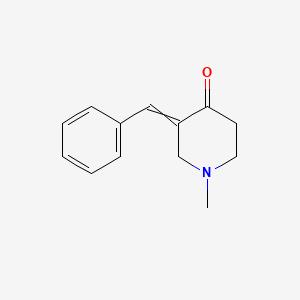
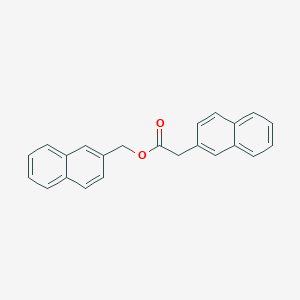
![N-[1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]decanamide](/img/structure/B14638695.png)
